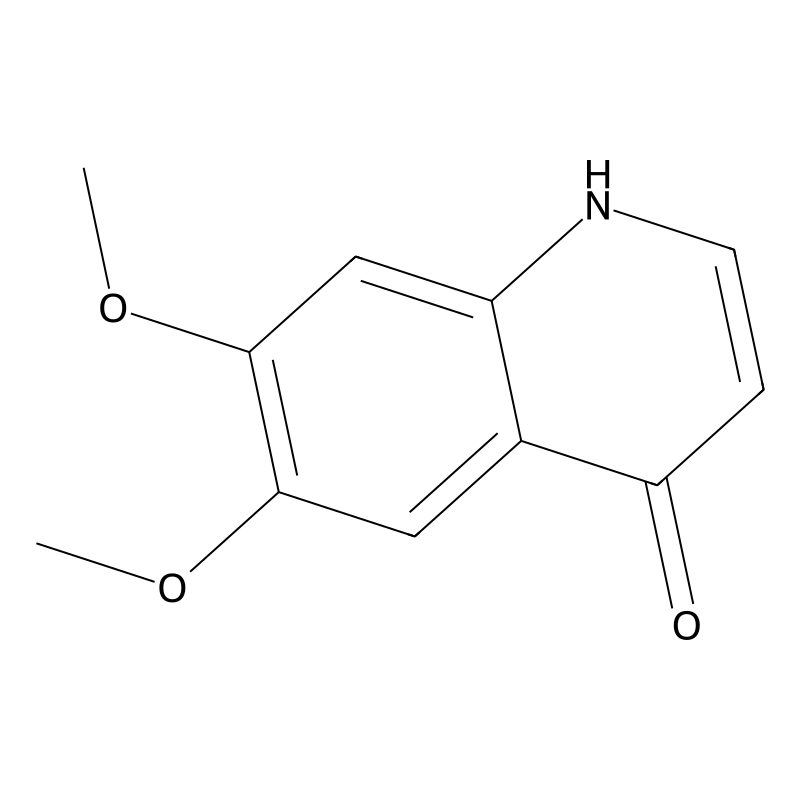

6,7-Dimethoxyquinolin-4-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Materials Science

Field: Materials Science

Application: 6,7-Dimethoxyquinolin-4-ol is used as a building block for the synthesis of various materials.

Organic Synthesis and Drug Development

Field: Organic Synthesis and Drug Development

Application: 6,7-Dimethoxyquinolin-4-ol is used as an intermediate for preparing antineoplastic drugs cabozantinib and tivozanib.

Agrochemicals

Field: Agrochemicals

Application: 6,7-Dimethoxyquinolin-4-ol is used as a starting material for the synthesis of various agrochemicals.

Antimalarial Drugs

Field: Pharmaceutical Science

Application: 6,7-Dimethoxyquinolin-4-ol is used as a starting material for the synthesis of several antimalarial drugs.

Results: The results of this process include the successful synthesis of the antimalarial drugs.

Pesticides and Herbicides

Application: 6,7-Dimethoxyquinolin-4-ol is used as an intermediate in the synthesis of various pesticides and herbicides.

Anti-inflammatory Drugs

6,7-Dimethoxyquinolin-4-ol is a synthetic compound belonging to the class of quinoline derivatives, characterized by its unique molecular structure featuring two methoxy groups at positions 6 and 7, along with a hydroxyl group at position 4 of the quinoline ring. Its molecular formula is C₁₁H₁₁NO₃, and it has a molecular weight of 205.21 g/mol. This compound appears as a yellowish-brown solid, soluble in water and various organic solvents, with a melting point ranging from 192°C to 231°C depending on purity and specific conditions .

- Oxidation: The hydroxyl group can be oxidized to form quinone derivatives using reagents like potassium permanganate or chromium trioxide.

- Reduction: Intermediate nitro groups can be reduced to amino groups using hydrogenation methods with catalysts such as Raney nickel or palladium on carbon.

- Substitution: The methoxy groups are capable of participating in nucleophilic substitution reactions under basic conditions, allowing for the introduction of various substituents .

Common Reagents and Conditions- Oxidation: Potassium permanganate, chromium trioxide

- Reduction: Hydrogenation catalysts (Raney nickel, palladium on carbon)

- Substitution: Nucleophiles such as amines or thiols under basic conditions .

Research indicates that 6,7-Dimethoxyquinolin-4-ol exhibits significant biological activities:

- Anticancer Properties: It has been explored as an intermediate in the synthesis of antineoplastic drugs and has shown potential in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects: Studies suggest it may possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases .

- Inhibition of Enzymes: This compound has been identified as a CYP1A2 inhibitor, which may affect drug metabolism and efficacy .

The synthesis of 6,7-Dimethoxyquinolin-4-ol typically involves several steps:

- Nitrification: Starting with 3,4-dimethoxyacetophenone, nitrification yields 2-nitro-4,5-dimethoxyacetophenone.

- Condensation: The nitro compound is condensed with N,N-dimethylformamide dimethyl acetal to form an intermediate.

- Reduction Cyclization: This intermediate undergoes hydrogenation to produce 4-hydroxy-6,7-dimethoxyquinoline.

- Chlorination: Finally, chlorination yields the desired product .

6,7-Dimethoxyquinolin-4-ol has diverse applications across various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting cancer and inflammation.

- Agrochemicals: Used in the development of pesticides and herbicides.

- Materials Science: Functions as a building block for luminescent materials utilized in organic light-emitting diodes (OLEDs) and conductive polymers .

Interaction studies involving 6,7-Dimethoxyquinolin-4-ol primarily focus on its role as an enzyme inhibitor. Notably, it has been identified as an inhibitor of cytochrome P450 enzymes (specifically CYP1A2), which plays a crucial role in drug metabolism. Understanding these interactions is vital for assessing its pharmacokinetic properties and potential drug-drug interactions when used therapeutically .

Several compounds share structural similarities with 6,7-Dimethoxyquinolin-4-ol. These include:

| Compound Name | Structure Characteristics |

|---|---|

| 6,7-Dimethoxy-1H-quinolin-4-one | Contains similar methoxy substitutions |

| 6,7-Dimethoxy-4(1H)-quinolinone | Has a similar quinoline framework |

| 4-Hydroxy-6,7-dimethoxyquinoline | Hydroxyl group at position 4 |

Uniqueness

What sets 6,7-Dimethoxyquinolin-4-ol apart from its analogs is its specific substitution pattern. The presence of methoxy groups at positions 6 and 7 along with the hydroxyl group at position 4 contributes to its unique chemical properties and reactivity profile. This distinct configuration enhances its utility as an intermediate in synthetic pathways for pharmaceuticals and materials science applications .

XLogP3

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant